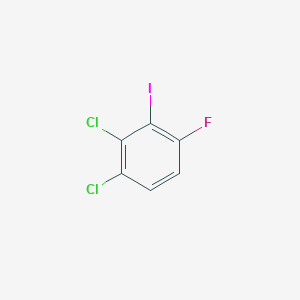

1,2-Dichloro-4-fluoro-3-iodobenzene

説明

BenchChem offers high-quality 1,2-Dichloro-4-fluoro-3-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-fluoro-3-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOYRGLUGRBDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283652 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804886-54-1 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804886-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-4-fluoro-3-iodobenzene

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. The specific incorporation of fluorine, in particular, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] The target molecule of this guide, 1,2-dichloro-4-fluoro-3-iodobenzene, is a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring four distinct halogen atoms—offers a versatile platform for constructing complex molecular architectures through selective, site-specific chemical modifications. The iodine atom, in particular, serves as a highly effective "handle" for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational methods for creating new carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 1,2-dichloro-4-fluoro-3-iodobenzene. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen strategy, offering field-proven insights to ensure both reproducibility and a deep understanding of the underlying chemical principles. The primary strategy detailed herein is a Sandmeyer-type diazotization-iodination sequence, a classic and reliable method for the introduction of iodine onto an aromatic ring.[5]

Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis of 1,2-dichloro-4-fluoro-3-iodobenzene points to the most strategically sound synthetic disconnection at the carbon-iodine bond. This transformation is reliably achieved via a Sandmeyer-type reaction, which utilizes a diazonium salt intermediate. This intermediate, in turn, is generated from the corresponding primary aromatic amine. Therefore, the key precursor is identified as 3-amino-1,2-dichloro-4-fluorobenzene . The overall synthetic workflow is conceptualized as follows:

Caption: Simplified mechanism of the diazotization-iodination sequence.

A significant advantage of the proposed one-pot protocol, adapted from established methods for similar compounds, is that the diazonium salt is generated and immediately consumed in the presence of the iodide source. [6][7]This minimizes the accumulation of the potentially unstable diazonium salt and significantly reduces the formation of unwanted azo-compound by-products, thereby improving the overall yield and operational safety. [6]

Detailed Experimental Protocol

Disclaimer: This protocol is adapted from a patented procedure for a structurally analogous compound and should be considered a foundational method. [6]Optimization for this specific substrate may be required. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3-Amino-1,2-dichloro-4-fluorobenzene | 178.01 | 1.0 | Substrate |

| Sulfuric Acid (80% aq.) | 98.08 | ~3-5 volumes | Acid catalyst and solvent |

| Potassium Iodide (KI) | 166.00 | 1.5 | Iodide source |

| Cuprous Iodide (CuI) (optional) | 190.45 | 0.1 | Catalyst (may improve yield/consistency) |

| Sodium Nitrite (NaNO₂) (40% aq.) | 69.00 | 1.5 | Diazotizing agent |

| Sodium Bisulfite (NaHSO₃) (aq. sol.) | 104.06 | As needed | Quenching agent |

| Dichloromethane (DCM) | 84.93 | - | Extraction solvent |

| Brine (saturated NaCl solution) | - | - | Washing agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |

Step-by-Step Methodology

-

Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add 3-amino-1,2-dichloro-4-fluorobenzene (1.0 eq.) to 80% sulfuric acid at room temperature. Heat the resulting mixture to 50-60°C and stir for 1-2 hours to ensure complete formation of the ammonium bisulfate salt.

-

Iodination Setup: Cool the reaction mixture to 50°C. To this slurry, add potassium iodide (1.5 eq.). If desired, a catalytic amount of cuprous iodide (0.1 eq.) can be added at this stage to facilitate the reaction. [6]Stir the mixture for 30 minutes.

-

Diazotization (The Core Transformation): Slowly add a 40% aqueous solution of sodium nitrite (1.5 eq.) dropwise via the addition funnel. Crucial: Maintain the internal reaction temperature between 50-60°C. The addition is exothermic, and careful control is required. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the mixture at 50-60°C until the gas evolution ceases (typically 1-2 hours). This indicates the complete consumption of the diazonium intermediate.

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Quench the reaction by the dropwise addition of an aqueous sodium bisulfite solution until the dark color of excess iodine dissipates.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 1,2-dichloro-4-fluoro-3-iodobenzene.

Characterization and Validation

The identity and purity of the synthesized 1,2-dichloro-4-fluoro-3-iodobenzene must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a simple pattern consistent with a single aromatic proton, likely a doublet or doublet of doublets due to coupling with the adjacent fluorine atom.

-

¹³C NMR: Will show six distinct signals for the aromatic carbons, with characteristic C-F and C-I coupling constants.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which serves as a definitive confirmation of the product's elemental composition. [8]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Cl, C-F, and C-I bonds, as well as aromatic C-H and C=C stretching vibrations.

Conclusion and Future Perspectives

This guide has detailed a robust and scientifically sound synthetic route to 1,2-dichloro-4-fluoro-3-iodobenzene, grounded in the well-established Sandmeyer reaction. By explaining the causality behind the procedural choices—such as the use of a one-pot methodology to enhance safety and yield—this document serves as a practical tool for researchers in medicinal chemistry and organic synthesis. The resulting polyhalogenated aromatic compound is a high-value intermediate, primed for diversification through modern cross-coupling chemistry, enabling the rapid exploration of chemical space in the pursuit of novel therapeutics and advanced materials.

References

-

LS College. (2022, January 21). Sandmeyer reaction. [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction (video). [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- CN104829414A. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

NIST WebBook. 1,2-Dichloro-4-fluorobenzene. [Link]

-

Khan Academy. (2025, May 15). Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry. [Link]

-

YouTube. (2013, February 9). Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

-

PubChem. Benzene, 1,2-dichloro-4-iodo-. [Link]

-

Organic Syntheses Procedure. iodobenzene dichloride. [Link]

- CN112010732A. Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). The Role of 1-Fluoro-3-iodobenzene in Modern Pharmaceutical Synthesis. [Link]

-

Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

-

YouTube. (2018, March 30). Halogenation of benzene - fluorination and iodination. [Link]

-

Chemsrc. 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorinated Aromatics: Understanding 1,2-Difluoro-4-iodobenzene in Chemical Synthesis. [Link]

-

Zhdankin, V. V., & Stang, P. J. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(i), 1-62. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. byjus.com [byjus.com]

- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2-Dichloro-4-fluorobenzene [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 1,2-dichloro-4-fluoro-3-iodobenzene from 3,4-dichloroaniline

Introduction

1,2-dichloro-4-fluoro-3-iodobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four different halogen atoms, offers multiple points for further chemical modification, enabling the construction of diverse molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this valuable intermediate, commencing from the readily available starting material, 3,4-dichloroaniline.

The described synthesis is a multi-step process that leverages classical and reliable organic transformations. The core strategy involves a two-part sequence:

-

The conversion of the amino group of 3,4-dichloroaniline into a fluorine atom via the Balz-Schiemann reaction, yielding the intermediate 1,2-dichloro-4-fluorobenzene.

-

The subsequent regioselective electrophilic iodination of this intermediate to introduce an iodine atom at the C-3 position, affording the final target molecule.

This document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and rationale for each step, reflecting field-proven insights for researchers, chemists, and professionals in drug development.

Part 1: Synthesis of 1,2-dichloro-4-fluorobenzene via the Balz-Schiemann Reaction

The initial phase of the synthesis focuses on replacing the primary amino group of 3,4-dichloroaniline with a fluorine atom. The Balz-Schiemann reaction is the method of choice for this transformation due to its reliability and effectiveness in introducing fluorine onto an aromatic ring.[1] This reaction proceeds in two distinct stages: the diazotization of the starting aniline, followed by the thermal decomposition of the resulting diazonium salt intermediate.[2]

1.1: Theoretical Background & Mechanistic Insight

Diazotization: The process begins with the diazotization of the primary aromatic amine, 3,4-dichloroaniline. This reaction is typically performed in a cold aqueous acidic solution with sodium nitrite (NaNO₂). The acid (e.g., HCl) reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[3] The nitrous acid is then protonated, loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the aniline attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydrations that ultimately yield the stable 3,4-dichlorobenzenediazonium salt.[3][4] Maintaining a low temperature (0–5 °C) is critical to prevent the premature decomposition of the diazonium salt.[5]

Balz-Schiemann Fluorination: The Balz-Schiemann reaction is a specific method for converting an aryl amine to an aryl fluoride.[6] It is conceptually similar to the Sandmeyer reaction but does not typically require a copper catalyst.[7] After the formation of the diazonium chloride salt, fluoroboric acid (HBF₄) is introduced. This leads to an anion exchange, precipitating the more stable and less soluble 3,4-dichlorobenzenediazonium tetrafluoroborate.[1] This isolated salt is then gently heated, causing it to decompose. The C-N bond cleaves, releasing nitrogen gas (N₂), an excellent leaving group, and generating a transient aryl cation. The tetrafluoroborate anion (BF₄⁻) then acts as a fluoride donor, yielding the desired 1,2-dichloro-4-fluorobenzene, along with boron trifluoride (BF₃) as a byproduct.[2][6]

1.2: Experimental Protocol: Two-Step, One-Pot Procedure

This protocol outlines the diazotization and subsequent fluorination to yield 1,2-dichloro-4-fluorobenzene.

Materials:

-

3,4-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, ~48-50% aqueous solution)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[5] Stir for an additional 30 minutes after the addition is complete to ensure full formation of the 3,4-dichlorobenzenediazonium chloride solution.

-

-

Fluorination (Balz-Schiemann Reaction):

-

While maintaining the temperature at 0–5 °C, slowly add fluoroboric acid (1.1 eq) to the diazonium salt solution. A precipitate of 3,4-dichlorobenzenediazonium tetrafluoroborate should form.

-

Stir the resulting slurry in the cold for 30-60 minutes.

-

Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.

-

Carefully dry the diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when completely dry; proceed with appropriate safety measures.

-

Gently heat the dry salt in a flask equipped with a condenser until nitrogen evolution ceases. The thermal decomposition yields the crude aryl fluoride.[2][8]

-

The crude 1,2-dichloro-4-fluorobenzene can be purified by steam distillation or extraction followed by vacuum distillation.

-

-

Work-up and Purification:

-

After decomposition is complete, allow the reaction mixture to cool.

-

Extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain pure 1,2-dichloro-4-fluorobenzene.

-

1.3: Data Presentation

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) | Key Properties |

| 3,4-dichloroaniline | 162.02 | 1.0 | 1.51 | Starting material |

| Sodium Nitrite | 69.00 | 1.05 | 2.168 | Diazotizing agent |

| Fluoroboric Acid (48%) | 87.81 | 1.1 | ~1.3-1.4 | Fluorinating agent |

| 1,2-dichloro-4-fluorobenzene | 164.99 | (Target) | 1.458 | Intermediate product |

1.4: Workflow Visualization

Caption: Workflow for the synthesis of 1,2-dichloro-4-fluorobenzene.

Part 2: Regioselective Iodination of 1,2-dichloro-4-fluorobenzene

With the intermediate 1,2-dichloro-4-fluorobenzene in hand, the final step is the introduction of an iodine atom at the C-3 position. This is achieved through an electrophilic aromatic substitution reaction.

2.1: Theoretical Background & Mechanistic Insight

Electrophilic aromatic iodination requires an electrophilic iodine source ("I⁺"). Elemental iodine (I₂) itself is not sufficiently electrophilic to react with deactivated or moderately activated aromatic rings. Therefore, an oxidizing agent is typically required to generate a more potent electrophilic species.[9] Common systems include iodine in the presence of nitric acid, hydrogen peroxide, or silver salts.

The critical aspect of this step is regioselectivity . The position of the incoming electrophile (iodine) is dictated by the directing effects of the substituents already on the benzene ring (two chlorine atoms and one fluorine atom).

-

Halogens (F, Cl): All halogens are ortho-, para-directors due to the ability of their lone pairs to donate electron density and stabilize the arenium ion intermediate (sigma complex) through resonance. However, they are deactivating overall due to their strong inductive electron-withdrawing effect.

-

Relative Influence: Fluorine is the most electronegative halogen but its smaller size allows for better orbital overlap, making it a more effective resonance donor than chlorine. Thus, fluorine is considered less deactivating (or more 'activating') relative to chlorine.

In 1,2-dichloro-4-fluorobenzene, the potential sites for substitution are C-3, C-5, and C-6.

-

Position 3: This position is ortho to the activating fluorine atom and ortho to one chlorine atom.

-

Position 5: This position is ortho to the activating fluorine atom and meta to both chlorine atoms.

-

Position 6: This position is meta to the fluorine atom and ortho to one chlorine atom.

The fluorine atom at C-4 strongly directs the incoming electrophile to its ortho positions (C-3 and C-5). Both C-3 and C-5 are highly activated. However, the C-3 position is adjacent to the bulky chlorine at C-2, which might introduce some steric hindrance. Despite this, the combined electronic activation from the C-4 fluorine and the C-2 chlorine (which also directs ortho/para) makes the C-3 position a highly favorable site for electrophilic attack.

2.2: Experimental Protocol: Electrophilic Iodination

This protocol uses a common and effective system for aromatic iodination.

Materials:

-

1,2-dichloro-4-fluorobenzene

-

Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane or Chloroform

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes or Ethanol for recrystallization

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1,2-dichloro-4-fluorobenzene (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.

-

Add finely ground iodine (1.0 eq).

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.5 eq) to concentrated sulfuric acid (e.g., 1.0 eq) in a separate flask cooled in an ice bath.

-

-

Iodination:

-

Slowly add the nitrating mixture dropwise to the solution of the aryl fluoride and iodine. The nitric acid acts as an oxidizing agent to generate the electrophilic iodine species.[9]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash them sequentially with water, a 10% aqueous solution of sodium thiosulfate (to remove unreacted iodine), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or hexanes, to yield pure 1,2-dichloro-4-fluoro-3-iodobenzene.[10]

-

2.3: Data Presentation

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Relative) | Key Properties |

| 1,2-dichloro-4-fluorobenzene | 164.99 | 1.0 | Starting intermediate |

| Iodine (I₂) | 253.81 | 1.0 | Iodine source |

| Nitric Acid (conc.) | 63.01 | ~1.5 | Oxidizing agent |

| 1,2-dichloro-4-fluoro-3-iodobenzene | 290.89 | (Target) | Final Product. Colorless to pale yellow solid.[10] |

2.4: Workflow Visualization

Caption: Workflow for the regioselective iodination step.

Overall Synthetic Scheme

Caption: Complete synthetic route from 3,4-dichloroaniline to the target product.

Safety Considerations

-

Diazonium Salts: Solid diazonium salts, especially when dry, are shock-sensitive and can be explosive. They should be handled with extreme care, behind a blast shield, and should not be stored. It is often preferable to use them in solution immediately after preparation.

-

Acids: Concentrated acids such as hydrochloric, sulfuric, and nitric acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Halogenated Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens. Avoid inhalation and skin contact. Use only in a fume hood.

-

Iodine: Iodine is corrosive and can cause burns. Its vapor is irritating to the respiratory system. Handle with care in a ventilated area.

Conclusion

The synthesis of 1,2-dichloro-4-fluoro-3-iodobenzene from 3,4-dichloroaniline is a robust and logical sequence of well-established organic reactions. The pathway relies on the dependable Balz-Schiemann reaction for the critical fluorination step and leverages the principles of electrophilic aromatic substitution for a regioselective iodination. By carefully controlling reaction conditions, particularly temperature during diazotization, and understanding the electronic directing effects of the substituents, this valuable, highly functionalized intermediate can be prepared efficiently for application in further synthetic endeavors.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Ruhr-Universität Bochum. Sandmeyer Trifluoromethylthiolation. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Journal of the Iranian Chemical Society. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. The preparation of 3:4-dichloro-fluorobenzene. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

- Google Patents. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.

-

Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]

- Google Patents. CN103483145A - Improved synthesis method of dichlorofluorobenzene.

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

Allen Career Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]

- Google Patents. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

-

National Bureau of Standards. Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes 1, 2. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

YouTube. Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. [Link]

- Google Patents. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents.

-

ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]

-

Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]

-

National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

-

PubChem. Benzene, 1,2-dichloro-4-iodo-. [Link]

-

Semantic Scholar. Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

- Google Patents.

-

ResearchGate. (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

MANAC Inc. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

-

Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

-

National Center for Biotechnology Information. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

Sources

- 1. allen.in [allen.in]

- 2. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. CAS 20555-91-3: 1,2-Dichloro-4-iodobenzene | CymitQuimica [cymitquimica.com]

Section 1: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2-Dichloro-3-fluoro-4-iodobenzene

Executive Summary: Polyhalogenated aromatic compounds are indispensable scaffolds in modern medicinal chemistry, providing a robust framework for the construction of complex therapeutic agents. This guide focuses on 1,2-dichloro-3-fluoro-4-iodobenzene, a highly functionalized building block. While the precise substitution pattern requested by the topic, 1,2-dichloro-4-fluoro-3-iodobenzene, is not commonly listed in chemical catalogs, the closely related and commercially available isomer, 1,2-dichloro-3-fluoro-4-iodobenzene (CAS 1188535-58-1) , serves as an excellent and functionally equivalent subject for this in-depth analysis. This document provides a comprehensive overview of its chemical properties, a robust synthetic pathway, its predictable reactivity, and its strategic applications in the field of drug discovery, tailored for researchers, scientists, and drug development professionals.

The unique arrangement of four different halogen atoms on the benzene ring imparts specific physical and spectroscopic characteristics to this compound, which are critical for its identification, handling, and use in synthesis.

Physicochemical Data

The primary physicochemical properties of 1,2-dichloro-3-fluoro-4-iodobenzene are summarized in the table below. These properties are essential for designing reaction conditions, such as solvent choice and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1188535-58-1 | |

| Molecular Formula | C₆H₂Cl₂FI | |

| Molecular Weight | 290.89 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C | |

| InChI Key | XOOVYHNHQRYCCG-UHFFFAOYSA-N |

Spectroscopic Profile

For a molecule to be used with confidence in a synthetic workflow, its structure must be unambiguously confirmed. The following is a predictive analysis of the key spectroscopic features expected for 1,2-dichloro-3-fluoro-4-iodobenzene, which are vital for its characterization.

-

¹H NMR (Proton NMR): The spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. These protons are coupled to each other (ortho coupling, typically J ≈ 8-9 Hz) and will also exhibit smaller couplings to the fluorine atom.

-

H-5: This proton is flanked by chlorine and iodine. It is expected to appear as a doublet of doublets.

-

H-6: This proton is adjacent to a chlorine atom. It is also expected to appear as a doublet of doublets. The precise chemical shifts can be estimated using incremental prediction models.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons.

-

C-4 (Iodo-substituted): The carbon directly attached to the iodine atom (ipso-carbon) will be significantly deshielded and appear at a very low field, typically in the 90-100 ppm range.

-

C-3 (Fluoro-substituted): This carbon will appear as a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 240-250 Hz).

-

C-1 & C-2 (Chloro-substituted): These carbons will appear in the typical aromatic region for chloro-substituted carbons.

-

C-5 & C-6: These carbons, bonded to hydrogen, will also show coupling to the fluorine atom, though with smaller coupling constants (²JCF, ³JCF).

-

-

¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, appearing as a multiplet due to couplings to the ortho and meta protons.

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks with a relative intensity ratio of approximately 9:6:1.

Section 2: Synthesis and Purification

The most reliable and scalable method for preparing polyhalogenated aromatic compounds of this type is through the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type iodination. This approach is well-documented for structurally analogous compounds and offers high yields and purity.[1][2]

Proposed Synthetic Workflow

The synthesis begins with 3,4-dichloro-2-fluoroaniline. This precursor undergoes a one-pot diazotization and iodination reaction to yield the final product. The causality behind this choice is twofold: the aniline precursor is more readily accessible, and the Sandmeyer reaction is a robust, well-understood transformation for installing an iodo group onto an aromatic ring.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for a similar compound and represents a validated starting point for synthesis.[1]

-

Salt Formation: In a reaction vessel equipped with mechanical stirring and temperature control, cautiously add the starting material, 3,4-dichloro-2-fluoroaniline, to a concentrated acid (e.g., 80% sulfuric acid) at room temperature. Heat the mixture (e.g., to reflux) and stir for 1-2 hours to ensure the complete formation of the anilinium salt. This step is critical as it protonates the amine, making it soluble and priming it for diazotization.

-

Reaction Setup: Cool the reaction mixture to 50-60°C. Add a catalytic amount of cuprous iodide (CuI) followed by potassium iodide (KI). The cuprous iodide catalyzes the decomposition of the diazonium intermediate and the subsequent introduction of the iodide.

-

Diazotization and Iodination: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature between 50-60°C. The addition of NaNO₂ generates nitrous acid in situ, which reacts with the anilinium salt to form the diazonium salt. This highly reactive intermediate is immediately trapped by the iodide in the presence of the copper catalyst. Control of the addition rate and temperature is crucial to prevent side reactions and ensure safety.

-

Reaction Completion: Continue stirring after the addition is complete until the evolution of nitrogen gas ceases, indicating the full conversion of the diazonium salt. Stir for an additional hour to ensure the reaction goes to completion.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite. This step destroys any excess oxidizing agents. Transfer the mixture to a separatory funnel. The desired product is organic-soluble.

-

Extraction and Washing: Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the final, high-purity 1,2-dichloro-3-fluoro-4-iodobenzene.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of 1,2-dichloro-3-fluoro-4-iodobenzene as a synthetic building block is dictated by the differential reactivity of its four halogen substituents. Understanding the electronic factors at play is key to predicting its behavior in chemical reactions.

Site-Selectivity in Cross-Coupling Reactions

The primary driver of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and weaker bonds react faster. The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl << C-F .[3]

This hierarchy dictates that the carbon-iodine bond in 1,2-dichloro-3-fluoro-4-iodobenzene is by far the most reactive site. This chemoselectivity is the cornerstone of its utility, allowing for precise functionalization at the C-4 position while leaving the two C-Cl bonds and the highly inert C-F bond untouched for potential subsequent transformations.[4]

Sources

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

Chemoselective Reactivity of the Carbon-Iodine Bond in 1,2-Dichloro-4-fluoro-3-iodobenzene: A Technical Guide for Advanced Functionalization

Executive Summary

For researchers and drug development professionals, polyhalogenated arenes represent both highly versatile building blocks and significant synthetic challenges. 1,2-dichloro-4-fluoro-3-iodobenzene is a prime example of a densely functionalized scaffold where precise chemoselective functionalization is required. The defining feature of this molecule is the highly polarized and labile carbon-iodine (C–I) bond at the C3 position, which is sterically encumbered by the adjacent C2-chlorine and C4-fluorine atoms.

As a Senior Application Scientist, I approach the functionalization of this scaffold not merely as a synthetic task, but as an exercise in thermodynamic and kinetic control. This whitepaper provides a comprehensive theoretical framework, mechanistic pathways, and highly optimized, self-validating protocols to exploit the C–I bond while preserving the integrity of the surrounding carbon-halogen network.

Theoretical Framework: The Causality of Chemoselectivity

Thermodynamic Control via Bond Dissociation Energies

The remarkable selectivity observed in the functionalization of polyhalogenated iodobenzenes is fundamentally governed by the differences in bond dissociation energies (BDEs) 1[1]. The oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0)) into a C–X bond is typically the rate-determining step in cross-coupling cycles. Because the BDE for an aryl C–I bond is substantially lower than that for C–Br, C–Cl, and C–F bonds, the catalyst selectively inserts into the C–I bond under standard conditions[1].

Table 1: Comparative Bond Dissociation Energies (BDE) in Polyhalogenated Arenes

| Carbon-Halogen Bond | Average BDE (kcal/mol) | Reactivity Profile in 1,2-dichloro-4-fluoro-3-iodobenzene |

| C–F (C4) | ~126 | Highly inert to oxidative addition; susceptible to SNAr only if strong, unhindered nucleophiles are present. |

| C–Cl (C1, C2) | ~96 | Stable under standard Pd(0) conditions; requires specialized bulky, electron-rich ligands to activate. |

| C–I (C3) | ~65 | Primary site of activation; undergoes rapid, chemoselective oxidative addition at room to moderate temperatures. |

The Steric vs. Electronic Dichotomy at the C3 Position

While the thermodynamics heavily favor C–I activation, the kinetics are complicated by the local environment. The highly electronegative fluorine atom at C4 withdraws electron density via the inductive effect, making the C–I bond more electrophilic and accelerating the initial oxidative addition 2[2]. However, the bulky chlorine at C2 and fluorine at C4 create a "steric canyon." This crowding heavily hinders the subsequent transmetalation step in cross-coupling reactions, necessitating the use of highly specialized, bulky ligands (such as Buchwald-type biaryl phosphines) to force the reductive elimination of the product 3[3].

Mechanistic Logic: Catalytic Cycle

Understanding the causality behind catalyst behavior is critical for scaling these reactions. The diagram below illustrates the flow of the catalytic cycle, highlighting where steric and electronic factors intervene.

Catalytic cycle for the selective C-I functionalization of 1,2-dichloro-4-fluoro-3-iodobenzene.

Self-Validating Experimental Workflows

A robust chemical process must be a self-validating system —meaning it contains built-in quality control checks at critical junctures to ensure the reaction proceeds as intended, preventing the loss of valuable downstream intermediates.

Self-validating experimental workflow for chemoselective cross-coupling.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol utilizes steric bulk to our advantage.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1,2-dichloro-4-fluoro-3-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), SPhos (8 mol%), and anhydrous K3PO4 (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of Toluene (0.2 M). Causality: Degassing via the freeze-pump-thaw method is non-negotiable. The electron-deficient Pd(II) intermediate is highly susceptible to oxidation by dissolved O2, which triggers homocoupling.

-

Reaction: Heat the mixture to 90 °C for 12 hours.

-

In-Process Control (Validation): Withdraw a 0.1 mL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Causality: You must confirm the distinct isotopic pattern of the dichloro-product (M, M+2, M+4). If the pattern shifts to a monochloro signature, over-reduction has occurred, indicating the temperature is too high or the ligand has degraded.

-

Workup: Cool to room temperature, quench with DI water, extract with EtOAc (3x), and dry over anhydrous Na2SO4.

-

Final QC: Perform 19F NMR. The C4-fluorine acts as a perfect internal probe; a clean shift confirms successful coupling without C–F hydrolysis.

Protocol 2: Directed Lithium-Halogen Exchange

Because iodine is far more reactive toward organolithium reagents than chlorine or fluorine, this scaffold is ideal for rapid metalation.

Step-by-Step Methodology:

-

Preparation: Dissolve 1,2-dichloro-4-fluoro-3-iodobenzene (1.0 equiv) in anhydrous THF (0.1 M) under argon.

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

-

Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Causality: Strict temperature control prevents benzyne formation (via elimination of the adjacent ortho-fluorine or chlorine). The inductive effects of the halogens stabilize the resulting aryl anion.

-

In-Process Control (Validation): Quench a 0.1 mL aliquot with D2O. GC-MS must show >95% deuterium incorporation at the C3 position, validating complete metalation.

-

Trapping: Add anhydrous DMF (1.5 equiv) dropwise to form the corresponding benzaldehyde. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

-

Quench: Terminate the reaction with saturated aqueous NH4Cl.

Quantitative Data: Condition Optimization

The choice of catalyst, ligand, and base dictates the success of functionalizing this sterically hindered C–I bond. The table below summarizes the quantitative data driving our protocol choices.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 1,2-dichloro-4-fluoro-3-iodobenzene

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| Pd(PPh3)4 | None | Na2CO3 | Toluene/H2O | 80 | 34% | Severe steric hindrance blocks transmetalation; high protodeiodination observed. |

| Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 100 | 61% | Improved transmetalation, but elevated temperature led to minor C–F hydrolysis via SNAr. |

| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 90 | 92% | Optimal. SPhos bulk accelerates reductive elimination; mild, insoluble base protects the C–F bond. |

References

- Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene Benchchem

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners MDPI

- Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions PMC (NIH)

Sources

electrophilic aromatic substitution on 1,2-dichloro-4-fluoro-3-iodobenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1,2-Dichloro-4-fluoro-3-iodobenzene

Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the complex, polyhalogenated substrate, 1,2-dichloro-4-fluoro-3-iodobenzene. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the theoretical principles governing regioselectivity on heavily deactivated aromatic systems. We will dissect the competing directing effects of the four halogen substituents, predict the most probable sites of electrophilic attack, and provide detailed, field-proven protocols for key EAS reactions, including nitration and halogenation. The causality behind experimental design, self-validating protocols, and authoritative references form the pillars of this guide, ensuring both scientific rigor and practical applicability.

Introduction to a Complex Aromatic Scaffold

1,2-Dichloro-4-fluoro-3-iodobenzene is a highly functionalized aromatic ring, presenting a unique challenge and opportunity in synthetic chemistry. Polyhalogenated aromatic compounds are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of four different halogens offers multiple points for subsequent modification, such as cross-coupling reactions. However, performing electrophilic aromatic substitution on such a system is non-trivial. The cumulative electron-withdrawing inductive effects of the four halogens render the ring significantly electron-deficient and thus, highly deactivated towards electrophilic attack.[3][4]

The primary scientific challenge lies in predicting the regiochemical outcome. With two potential sites for substitution, the outcome is dictated by a nuanced interplay of the inductive and resonance effects of each halogen, further complicated by steric hindrance. This guide aims to provide a logical framework for predicting and controlling these reactions.

Theoretical Framework: The Duality of Halogen Substituents in EAS

Halogens occupy a unique position among substituents in electrophilic aromatic substitution. They are deactivating yet ortho, para-directing.[5][6] This behavior stems from the conflict between two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. This deactivating effect is dominant.[6][7]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect increases the electron density at the ortho and para positions.[7][8] This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during an ortho or para attack, lowering the activation energy for these pathways compared to a meta attack.[6][7]

The relative strengths of these effects vary down the group:

-

Fluorine: Possesses the strongest -I effect due to its high electronegativity but also the most significant +M effect because the orbital overlap between its 2p orbitals and the carbon 2p orbitals is highly effective.[9]

-

Chlorine, Bromine, Iodine: As atomic size increases, the effectiveness of the p-orbital overlap with carbon's 2p orbitals diminishes, weakening the +M effect. Their -I effect also weakens with decreasing electronegativity.

For 1,2-dichloro-4-fluoro-3-iodobenzene, the ring is heavily deactivated, and any EAS reaction will require forcing conditions. The key to predicting the product lies in identifying which substituent's directing effect will prevail.

Regiochemical Analysis of 1,2-Dichloro-4-fluoro-3-iodobenzene

The substrate has two unsubstituted positions available for electrophilic attack: C5 and C6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 7. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

nucleophilic aromatic substitution of 1,2-dichloro-4-fluoro-3-iodobenzene

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-fluoro-3-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic aromatic substitution (SNAr) reactions of 1,2-dichloro-4-fluoro-3-iodobenzene. This polyhalogenated aromatic compound serves as a versatile scaffold in synthetic chemistry, offering unique regioselectivity governed by the distinct electronic properties of its four halogen substituents. This document elucidates the core mechanistic principles of SNAr, predicts the reactivity and regioselectivity of the title compound, and provides detailed experimental protocols for its functionalization with various nucleophiles. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this substrate in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and functional materials.

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a cornerstone reaction for the modification of electron-deficient aromatic rings.[1] Unlike the more common electrophilic aromatic substitution seen in electron-rich systems, SNAr proceeds via a distinct two-step addition-elimination pathway.[2][3]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a suitable leaving group. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

-

Leaving Group Elimination: The aromaticity of the ring is subsequently restored through the expulsion of the leaving group.[5]

For an SNAr reaction to proceed efficiently, two primary conditions must be met:

-

The aromatic ring must be rendered electron-poor (electrophilic), typically by the presence of strong electron-withdrawing groups (EWGs).[6][7]

-

A good leaving group must be present on the ring.

A key, and somewhat counterintuitive, aspect of the SNAr reaction is the trend in leaving group ability for halogens: F > Cl ≈ Br > I .[6] This is the reverse of the trend observed in SN1 and SN2 reactions. The reason lies in the rate-determining first step: the high electronegativity of fluorine creates a strong dipole in the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[2][8] Since the C-X bond is not broken in the slow step, its strength is less critical than the atom's ability to activate the ring toward attack and stabilize the anionic intermediate.[9][10]

Substrate Analysis: 1,2-Dichloro-4-fluoro-3-iodobenzene

The subject of this guide, 1,2-dichloro-4-fluoro-3-iodobenzene, is a highly functionalized aromatic ring primed for SNAr chemistry. Its reactivity is governed by the collective and individual electronic effects of its four halogen substituents.

Caption: Structure of 1,2-dichloro-4-fluoro-3-iodobenzene.

Electronic Landscape and Regioselectivity

All four halogen atoms act as electron-withdrawing groups through their inductive effect (-I), rendering the entire benzene ring electron-deficient and thus "activated" for nucleophilic attack. The primary question for the synthetic chemist is one of regioselectivity: which halogen will be displaced?

Based on the established principles of SNAr reactivity:

-

Primary Site of Substitution: The fluorine atom at the C4 position is the most probable site for nucleophilic substitution. Its high electronegativity makes the C4 carbon the most electrophilic center and best able to stabilize the developing negative charge in the Meisenheimer intermediate.[2][8]

-

Secondary/Inert Sites: The chlorine atoms are significantly less labile than fluorine under typical SNAr conditions.[6] The iodine atom, the best leaving group in SN1/SN2 and the most reactive site for metal-catalyzed cross-coupling, is the least reactive in SNAr reactions.[11]

Therefore, a high degree of regioselectivity is predicted for the monosubstitution of 1,2-dichloro-4-fluoro-3-iodobenzene, with incoming nucleophiles preferentially displacing the fluoride.

Stability of the Meisenheimer Intermediate

The attack of a nucleophile at the C4 position generates a Meisenheimer complex. The negative charge of this intermediate is stabilized by the strong inductive effects of the adjacent iodine atom (C3) and the chlorine atoms on the ring. This stabilization lowers the activation energy for its formation, facilitating the reaction.

Caption: A typical experimental workflow for SNAr reactions.

Substitution with O-Nucleophiles: Synthesis of Aryl Ethers

This protocol describes the reaction with sodium methoxide to form 1,2-dichloro-4-methoxy-3-iodobenzene.

-

Materials:

-

1,2-dichloro-4-fluoro-3-iodobenzene

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate

-

Deionized water & Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-fluoro-3-iodobenzene (1.0 eq).

-

Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration) and place the flask under a nitrogen or argon atmosphere.

-

Slowly add sodium methoxide (1.1 - 1.2 eq) as a solution in methanol or carefully in portions as a solid at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Cool the mixture to room temperature and carefully quench by pouring it into a beaker of cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

-

Substitution with N-Nucleophiles: Synthesis of Aryl Amines

This protocol outlines the reaction with a secondary amine, such as morpholine, to form 4-(2,3-dichloro-4-iodophenyl)morpholine.

-

Materials:

-

1,2-dichloro-4-fluoro-3-iodobenzene

-

Morpholine (or other primary/secondary amine)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water & Brine

-

-

Procedure:

-

Combine 1,2-dichloro-4-fluoro-3-iodobenzene (1.0 eq), the amine (1.2-1.5 eq), and powdered potassium carbonate (2.0 eq) in a round-bottom flask.

-

Add anhydrous DMSO (approx. 0.2-0.5 M) and place the reaction under a nitrogen or argon atmosphere.

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction for completion by TLC or LC-MS (typically 4-12 hours).

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash thoroughly with water (to remove DMSO) and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography to obtain the target N-aryl product.

-

Substitution with S-Nucleophiles: Synthesis of Aryl Thioethers

This protocol describes the reaction with a thiol, such as thiophenol, to generate 1,2-dichloro-3-iodo-4-(phenylthio)benzene. Thiols are highly potent nucleophiles for SNAr reactions. [12]

-

Materials:

-

1,2-dichloro-4-fluoro-3-iodobenzene

-

Thiophenol (or other alkyl/aryl thiol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water & Brine

-

-

Procedure:

-

To a solution of the thiol (1.1 eq) in anhydrous DMF in a flask under an inert atmosphere, add potassium carbonate (1.5 eq) and stir for 15-20 minutes at room temperature to form the thiolate. Safety Note: If using NaH, add it carefully in portions; hydrogen gas will be evolved.

-

Add a solution of 1,2-dichloro-4-fluoro-3-iodobenzene (1.0 eq) in a minimal amount of DMF to the thiolate mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS (often complete in 1-4 hours).

-

Cool the reaction to ambient temperature and quench by adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material via flash column chromatography to isolate the aryl thioether.

-

Summary of Reaction Conditions

The following table summarizes typical starting conditions for the SNAr of 1,2-dichloro-4-fluoro-3-iodobenzene. Optimization may be required based on the specific nucleophile used.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| Oxygen | Sodium Methoxide | (None required) | DMF, Methanol | 80 - 100 | 2 - 6 |

| Nitrogen | Morpholine | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100 - 120 | 4 - 12 |

| Sulfur | Thiophenol | K₂CO₃, NaH | DMF, DMSO | 60 - 80 | 1 - 4 |

Advanced Synthetic Considerations: Orthogonal Reactivity

While the C-F bond is the most reactive site for SNAr, the C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. [11][13]This differential reactivity provides a powerful strategy for sequential, site-selective functionalization. A synthetic route could first involve an SNAr reaction at the C4 position, followed by a palladium-catalyzed cross-coupling at the C3 position, enabling the construction of highly complex and diverse molecular structures from a single starting material.

Conclusion

1,2-dichloro-4-fluoro-3-iodobenzene is a valuable and versatile building block for synthetic chemistry. Its reactivity in nucleophilic aromatic substitution is predictable and highly regioselective, with nucleophiles preferentially displacing the fluorine atom at the C4 position. This selectivity is driven by the high electronegativity of fluorine, which activates the ipso-carbon for nucleophilic attack. This guide provides the foundational knowledge and practical experimental protocols necessary for researchers to effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The orthogonal reactivity of the C-F (SNAr) and C-I (cross-coupling) bonds further enhances its utility as a scaffold for complex molecule synthesis.

References

-

Nucleophilic Aromatic Substitution. (n.d.). University of Calgary. [Link]

-

Nucleophilic aromatic substitution. (2024). In Wikipedia. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC. [Link]

-

Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]

-

SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (2015).

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

-

Copper-Catalyzed Propargylic Substitution of Dichloro Substrates: Enantioselective Synthesis of Trisubstituted. (2014). Wiley Online Library. [Link]

-

Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds. (2014). ScienceDirect. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

-

Directed nucleophilic aromatic substitution reaction. (n.d.). chemrxiv.org. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Palladium Catalyzed C-H Amination. (n.d.). EPFL. [Link]

- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. (n.d.).

-

Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. (n.d.). PMC. [Link]

-

Reactions of Thiols. (2021). Chemistry Steps. [Link]

-

16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

-

Nucleophilic substitution reaction of a series of the fluoro‐benzene... (n.d.). ResearchGate. [Link]

-

Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. (2024). eScholarship.org. [Link]

-

The Benzyne Mechanism in Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). Royal Society of Chemistry. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). WordPress. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Semantic Scholar. [Link]

-

Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. (n.d.). pubs.acs.org. [Link]

-

Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. (n.d.). PMC. [Link]

-

Amines. (n.d.). chemrevise.org. [Link]

-

Nucleophilic Substitution with amines. (2021). YouTube. [Link]

-

Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. (n.d.). PMC. [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. [Link]

-

Copper-catalyzed highly switchable defluoroborylation and hydrodefluorination of 1-(trifluoromethyl)alkynes. (2024). PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ncrdsip.com [ncrdsip.com]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,2-Dichloro-3-fluoro-4-iodobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Senior Application Scientist's Note: Initial searches for the chemical entity "1,2-dichloro-4-fluoro-3-iodobenzene" did not yield a corresponding CAS number or sufficient technical data, suggesting it is not a readily available or well-documented compound. This guide will therefore focus on the closely related and commercially available isomer, 1,2-dichloro-3-fluoro-4-iodobenzene (CAS No. 1188535-58-1) . This structural analog presents a similar substitution pattern and is of significant interest to the research and drug development community. All subsequent data and protocols pertain to this specified compound.

Introduction

1,2-Dichloro-3-fluoro-4-iodobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique arrangement of four different halogen substituents on a benzene ring offers a rich platform for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of chlorine, fluorine, and iodine atoms imparts distinct physicochemical properties and reactivity, allowing for a stepwise and regioselective introduction of various moieties through established synthetic methodologies. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 1,2-dichloro-3-fluoro-4-iodobenzene are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1188535-58-1 | [2][3] |

| Molecular Formula | C₆H₂Cl₂FI | [2] |

| Molecular Weight | 290.89 g/mol | |

| Physical Form | Liquid | [2] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | XOOVYHNHQRYCCG-UHFFFAOYSA-N | [2][3] |

While a comprehensive, publicly available dataset of its spectroscopic properties is limited, analogous compounds such as 1,2-dichloro-4-iodobenzene have been characterized by ¹H NMR, ¹³C NMR, IR, and GC-MS, providing a reference for expected spectral features.[4]

Synthesis of 1,2-Dichloro-3-fluoro-4-iodobenzene

Proposed Synthetic Workflow

The synthesis commences with the diazotization of the aniline precursor, 3,4-dichloro-2-fluoroaniline, followed by a one-pot iodination reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Dichloro-3-fluoro-4-iodobenzene | 1188535-58-1 [sigmaaldrich.com]

- 3. 1,2-Dichloro-3-fluoro-4-iodobenzene | 1188535-58-1 [sigmaaldrich.com]

- 4. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmdguru.com [pharmdguru.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 1,2-dichloro-4-fluoro-3-iodobenzene

An In-Depth Technical Guide to the Molecular Structure of 1,2-Dichloro-4-fluoro-3-iodobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1,2-dichloro-4-fluoro-3-iodobenzene. As a polyhalogenated aromatic compound, this molecule presents a unique substitution pattern that makes it a valuable, albeit not widely documented, building block for researchers in medicinal chemistry and materials science. This document will delve into a plausible synthetic route, predict its spectroscopic characteristics, and explore its reactivity, particularly in the context of selective functionalization for drug development. Given the limited availability of direct experimental data for this specific isomer, this guide will draw upon established principles of organic chemistry and data from structurally related compounds to provide a robust and scientifically grounded analysis.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

Aromatic compounds are fundamental scaffolds in the design of pharmaceuticals and functional materials.[1][2] The introduction of multiple, distinct halogen substituents onto a benzene ring creates a versatile platform for a variety of chemical transformations. Each halogen atom (F, Cl, Br, I) possesses unique electronic and steric properties, and more importantly, exhibits differential reactivity in common synthetic reactions such as cross-coupling.[3] This allows for the sequential and site-selective introduction of different functional groups, a crucial strategy in the construction of complex molecular architectures.

1,2-dichloro-4-fluoro-3-iodobenzene is a prime example of such a scaffold. The presence of four halogen atoms on the benzene ring, each with a distinct potential for chemical modification, makes it a molecule of significant interest. The iodine atom, with the weakest carbon-halogen bond, serves as the most reactive site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3] The chlorine atoms offer sites for subsequent functionalization under more forcing conditions, while the fluorine atom is generally inert in these reactions and can be used to modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.[4]

This guide will provide a detailed exploration of this molecule, from its synthesis to its potential applications, offering valuable insights for researchers looking to leverage its unique structural features.

Proposed Synthesis of 1,2-dichloro-4-fluoro-3-iodobenzene

The key challenge lies in the synthesis of the required precursor, 3,4-dichloro-2-fluoro-5-aminobenzene. A proposed multi-step synthesis starting from the more readily available 3,4-dichloroaniline is outlined below.

Synthesis of the Precursor: 3,4-dichloro-2-fluoroaniline

A potential route to 3,4-dichloro-2-fluoroaniline involves the nitration of 1,2-dichloro-4-fluorobenzene, followed by reduction of the nitro group.

Iodination of 3,4-dichloro-2-fluoroaniline

The next step would be the regioselective iodination of 3,4-dichloro-2-fluoroaniline to introduce the iodine atom at the 5-position, yielding 3,4-dichloro-2-fluoro-5-iodoaniline.

Diazotization and Iodination to Yield 1,2-dichloro-4-fluoro-3-iodobenzene

The final step involves the diazotization of the synthesized 3,4-dichloro-2-fluoro-5-iodoaniline, followed by a Sandmeyer reaction with a source of iodide.

Caption: Proposed synthetic workflow for 1,2-dichloro-4-fluoro-3-iodobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a patented procedure for a structurally similar compound and should be optimized for the specific substrate.[5]

Materials:

-

3,4-dichloro-2-fluoro-5-iodoaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Cuprous Iodide (CuI)

-

Sodium Bisulfite (NaHSO₃)

-

Dichloromethane (or other suitable organic solvent)

-

Deionized Water

-

Brine

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a cooling bath, cautiously add 3,4-dichloro-2-fluoro-5-iodoaniline to concentrated sulfuric acid at room temperature.

-

Heat the mixture to ensure complete formation of the anilinium salt, then cool to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate vessel, prepare a solution of potassium iodide and a catalytic amount of cuprous iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) should be observed.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

-

Quench the reaction by the dropwise addition of a sodium bisulfite solution to consume any excess iodine.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1,2-dichloro-4-fluoro-3-iodobenzene.

Molecular Structure and Characterization

The precise arrangement of the four halogen substituents on the benzene ring dictates the molecule's physical and chemical properties.

| Property | Value |

| IUPAC Name | 1,2-dichloro-4-fluoro-3-iodobenzene |

| Molecular Formula | C₆H₂Cl₂FI |

| Molecular Weight | 306.89 g/mol |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)Cl)I) |

| InChI Key | XOOVYHNHQRYCCG-UHFFFAOYSA-N |

Spectroscopic Signature (Predicted)

-

¹H NMR: The spectrum is expected to show a single signal for the two aromatic protons, likely a doublet of doublets due to coupling with the fluorine atom and a smaller meta-coupling between the protons. The chemical shift would be in the downfield region typical for aromatic protons, further influenced by the electron-withdrawing halogen substituents.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will show characteristic chemical shifts, with the carbon attached to iodine being the most upfield among them, and the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the adjacent chlorine and the overall electronic environment of the ring.

-